molecular formula C6H10F3NO B1445252 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol CAS No. 1290042-76-0

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol

Cat. No.: B1445252
CAS No.: 1290042-76-0
M. Wt: 169.14 g/mol
InChI Key: CBOOVKDKSNRMRF-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol ( 1290042-76-0) is a high-purity chemical building block of significant interest in life science and medicinal chemistry research . With a molecular formula of C6H10F3NO and a molecular weight of 169.14 g/mol, this pyrrolidine derivative is characterized by the incorporation of a 2,2,2-trifluoroethyl group . The presence of the strongly electronegative trifluoroethyl group is a key structural feature, as it can markedly influence the molecule's acidity, polarity, and metabolic stability compared to its non-fluorinated analogues . This makes it a valuable scaffold for the synthesis of more complex molecules and a critical reagent in the development of novel pharmaceutical compounds. Researchers utilize this compound as a key intermediate in exploratory synthesis. Its structure, featuring both a heterocyclic amine and an alcohol functional group, makes it a versatile precursor for constructing diverse chemical libraries. The compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use. It is essential to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h5,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOOVKDKSNRMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • The compound has been investigated for its potential as a lead compound in drug development targeting neurological disorders. Its ability to modulate receptor activity may provide therapeutic benefits in conditions such as epilepsy and anxiety disorders .
  • Studies suggest that the trifluoroethyl group enhances binding affinity to certain biological targets, potentially improving drug efficacy .

2. Organic Synthesis

  • 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol serves as a versatile building block in the synthesis of more complex fluorinated compounds. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions .
  • The compound's unique properties enable researchers to explore new synthetic pathways that may lead to novel materials with enhanced performance characteristics .

3. Biological Probing

  • The compound is utilized as a probe in biological studies to understand the interactions of fluorinated compounds with biological systems. This application is crucial for elucidating the mechanisms of action of fluorinated drugs and their effects on metabolic pathways .

Case Study 1: Neurological Disorder Targeting

Research has indicated that this compound may influence neurotransmitter systems involved in anxiety and depression. Initial animal studies demonstrated changes in behavioral responses consistent with anxiolytic effects .

Case Study 2: Synthesis of Fluorinated Compounds

A study focused on synthesizing derivatives of this compound showed its effectiveness as a precursor for creating new fluorinated compounds with potential applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Fluorination Effects

  • Trifluoroethyl vs. Difluoroethyl : The trifluoroethyl group in the target compound increases electronegativity and steric bulk compared to the difluoroethyl analog. This enhances metabolic resistance due to stronger C-F bonds, as seen in pharmaceuticals leveraging fluorine for stability .
  • Trifluoroethyl vs. Trifluoromethylphenyl : The trifluoromethylphenyl group () introduces aromaticity, favoring π-stacking interactions in receptor binding. However, the trifluoroethyl group offers greater conformational flexibility .

Biological Activity

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol, also known as (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development targeting various biological pathways. This article explores its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrrolidine ring with a hydroxyl group and a trifluoroethyl substituent. These functional groups contribute to its distinct chemical properties and biological activities.

Property Value
Molecular FormulaC₇H₁₂F₃NO
Molecular Weight179.17 g/mol
SolubilitySoluble in organic solvents
pKaNot established

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoroethyl group enhances binding affinity to enzymes and receptors involved in metabolic pathways. The hydroxyl group facilitates hydrogen bonding, stabilizing interactions with target proteins.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been studied for its potential to inhibit enzymes involved in the endocannabinoid system and metabolic pathways. For instance:

  • Monoacylglycerol Lipase (MAGL) Inhibition : Initial studies have shown that derivatives of this compound exhibit potent inhibition of MAGL, which is crucial for regulating endocannabinoid levels in the body. Compounds derived from this scaffold have demonstrated IC50 values in the low nanomolar range (e.g., 2.7 nM) .

Receptor Modulation

The compound has been explored for its ability to modulate receptor activity. Its structural features may influence neurotransmitter systems, particularly in neurological disorders:

  • Neurological Applications : Due to its potential as a lead compound for drug development targeting conditions such as anxiety and depression, ongoing research focuses on its effects on serotonin and dopamine receptors .

Study 1: Enzyme Inhibition Profile

A study evaluated the inhibitory effects of various compounds related to this compound on MAGL using activity-based protein profiling (ABPP). The results highlighted that specific modifications to the trifluoroethyl group significantly affected binding affinity and selectivity towards MAGL.

Compound IC50 (nM) Selectivity
Compound A2.7High selectivity for MAGL
Compound B11.7Moderate selectivity
Compound C15.0Low selectivity

Study 2: Pharmacological Evaluation

In another study focused on the pharmacological evaluation of this compound's derivatives, researchers found that certain modifications led to enhanced receptor binding profiles and improved pharmacokinetic properties. This work suggests that further optimization could yield effective therapeutic agents for treating neurological disorders .

Q & A

Basic Research Questions

Q. What are common synthetic routes for introducing the 2,2,2-trifluoroethyl group into pyrrolidin-3-ol derivatives?

  • Methodological Answer : The trifluoroethyl group is typically introduced via alkylation of pyrrolidin-3-ol intermediates using 2,2,2-trifluoroethyl trifluoromethanesulfonate (a potent alkylating agent). For example, in heterocyclic systems, this reagent reacts with nitrogen-containing heterocycles (e.g., triazoles) under basic conditions (e.g., K₂CO₃ in MeCN) at 25°C for 12–16 hours, yielding 26–72% after purification via silica gel chromatography . Key characterization includes ¹H NMR to confirm the quartet signal (~5.24 ppm) for the -CH₂CF₃ group .

Q. How can researchers optimize reaction yields when synthesizing 1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol derivatives?

  • Methodological Answer : Yield optimization often involves tuning reaction stoichiometry (e.g., 1.2 equivalents of trifluoroethylating agent) and solvent selection. Polar aprotic solvents like MeCN or THF enhance reactivity. For example, Pd-catalyzed cross-coupling (e.g., Stille reactions with tributylstannane reagents) improved yields to 72% in toluene at 110°C . Monitoring via LCMS ensures reaction completion before workup .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : ¹H/¹³C/¹⁹F NMR and high-resolution mass spectrometry (HRMS) are essential. The -CF₃ group exhibits distinct ¹⁹F NMR signals near -60 to -70 ppm, while ¹H NMR reveals splitting patterns for the pyrrolidine ring protons (e.g., δ 4.84–4.94 ppm for axial/equatorial protons). X-ray crystallography can resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The -CF₃ group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Researchers assess this using in vitro hepatocyte assays or microsomal stability tests. Comparative studies with non-fluorinated analogs show prolonged half-lives (t₁/₂) for trifluoroethyl derivatives, attributed to fluorine’s electronegativity and steric shielding .

Q. What strategies resolve contradictions in solubility data for this compound derivatives?

  • Methodological Answer : Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from crystallinity or polymorphic forms. Techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs. Co-solvent systems (e.g., DMSO:H₂O) or salt formation (e.g., trifluoroacetate salts) can improve solubility for biological assays .

Q. How can computational modeling predict the stereoelectronic effects of the trifluoroethyl group on protein binding?

  • Methodological Answer : Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model CF₃ interactions with target proteins. The trifluoroethyl group’s strong dipole moment (~3.4 D) may enhance binding to hydrophobic pockets or stabilize charge-transfer interactions. Comparative MD simulations with ethyl vs. trifluoroethyl derivatives validate these effects .

Q. What are the challenges in scaling up multi-step syntheses of this compound-based drug candidates?

  • Methodological Answer : Key challenges include handling mutagenic intermediates (e.g., trifluoromethanesulfonate esters) and minimizing Pd residues in cross-coupling steps. Scalable purification via flash chromatography or recrystallization is critical. Process optimization using Design of Experiments (DoE) identifies robust conditions for steps with low yields (e.g., 26% in early alkylation steps) .

Q. How does the trifluoroethyl group affect the compound’s logP and membrane permeability?

  • Methodological Answer : The -CF₃ group increases logP by ~0.5–1.0 units, enhancing lipophilicity. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models quantify permeability. Fluorine’s hydrophobicity improves blood-brain barrier penetration in CNS-targeted derivatives, but excessive logP (>3) may reduce aqueous solubility, requiring formulation adjustments .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from protein binding or metabolite interference. Validate in vitro hits using orthogonal assays (e.g., SPR for binding affinity) and conduct pharmacokinetic profiling (e.g., plasma protein binding, clearance rates). Metabolite identification via LC-MS/MS clarifies if active metabolites contribute to in vivo efficacy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.